![molecular formula C13H19NO B13064948 2,3,3-Trimethyl-6-phenylmorpholine](/img/structure/B13064948.png)
2,3,3-Trimethyl-6-phenylmorpholine
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Overview
Description
2,3,3-Trimethyl-6-phenylmorpholine is a chemical compound with the molecular formula C₁₃H₁₉NO. It belongs to the class of morpholine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by a morpholine ring substituted with three methyl groups and a phenyl group, making it a unique structure with specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-6-phenylmorpholine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of N-phenyl-2,3,3-trimethylpropan-1-amine with formaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Advanced techniques such as catalytic hydrogenation and high-pressure reactors are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethyl-6-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Hydrogen gas, palladium catalyst; room temperature or elevated temperatures.
Substitution: Halogens, alkylating agents; solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of halogenated or alkylated morpholine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Neurotransmitter Modulation
The compound has been investigated for its ability to modulate neurotransmitter levels, specifically dopamine, serotonin, and norepinephrine. Research indicates that it can act as a reuptake inhibitor for these monoamine neurotransmitters, making it a candidate for treating conditions such as obesity, depression, and addiction .
Case Study: Obesity Treatment
A patent outlines the use of 2,3,3-trimethyl-6-phenylmorpholine as part of pharmaceutical compositions aimed at treating obesity by modifying neurotransmitter levels. The compound shows promise in enhancing satiety and reducing appetite through its serotonergic and dopaminergic mechanisms .
1.2 Smoking Cessation Aids
Analogues of this compound have been explored for their potential as smoking cessation aids. Studies demonstrate that certain derivatives exhibit potent inhibition of dopamine and norepinephrine uptake, which may help alleviate nicotine dependence. For instance, specific analogues showed IC50 values as low as 6.0 nM for norepinephrine uptake inhibition .
Toxicology and Metabolism
Understanding the metabolism of this compound is crucial for assessing its safety profile. Research indicates that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A and CYP2D6) with a half-life ranging from 16 to 31 hours .
Case Study: Metabolic Pathways
A study analyzed the metabolic pathways in various species and found significant differences in the excretion patterns of metabolites. For example, humans excrete about one-fifth of the dose unchanged while other species show different metabolic profiles .
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-6-phenylmorpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, such as kinases and proteases. The compound’s effects are mediated through binding to these enzymes, leading to alterations in cellular signaling and function .
Comparison with Similar Compounds
- 2-Phenylmorpholine
- 2-Phenyl-3-methylmorpholine (Phenmetrazine)
- 2-Phenyl-3,4-dimethylmorpholine (Phendimetrazine)
- 2-Phenyl-5-methylmorpholine (Isophenmetrazine)
- 2-Phenyl-3-ethylmorpholine (Phenetrazine)
Comparison: 2,3,3-Trimethyl-6-phenylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties.
Biological Activity
2,3,3-Trimethyl-6-phenylmorpholine (C₁₃H₁₉NO) is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by a morpholine ring with three methyl groups and a phenyl group, which contribute to its unique chemical properties. Research into its biological activity has revealed various applications in the fields of medicine, pharmacology, and organic synthesis.
The molecular structure of this compound allows it to participate in a range of chemical reactions, including oxidation, reduction, and substitution. These properties facilitate its use as a building block in organic synthesis and as a reagent in various chemical reactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Investigations have shown that this compound may possess antimicrobial effects against various pathogens.
- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes involved in cellular processes. This includes interactions with kinases and proteases, which are crucial for cellular signaling pathways.
- Neuropharmacological Effects : Some studies suggest that morpholine derivatives can influence neurotransmitter uptake mechanisms, potentially affecting dopamine and norepinephrine pathways .
The mechanism of action for this compound involves binding to specific molecular targets within cells. This binding can lead to alterations in enzyme activity and cellular signaling pathways. For instance, it has been observed to inhibit the uptake of neurotransmitters like dopamine and norepinephrine, which could have implications for treating neurological disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of morpholine derivatives similar to this compound:
- Dopamine and Norepinephrine Uptake Inhibition :
-
Antimicrobial Activity Assessment :
- Research conducted on the antimicrobial properties of morpholine derivatives demonstrated that this compound showed effectiveness against specific bacterial strains. The compound's structure was linked to its ability to disrupt bacterial cell membranes.
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2,3,3-trimethyl-6-phenylmorpholine |
InChI |
InChI=1S/C13H19NO/c1-10-13(2,3)14-9-12(15-10)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 |
InChI Key |
NVJGMLHJGFIUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCC(O1)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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